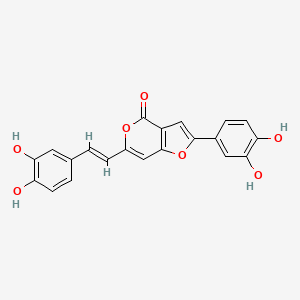
Phellifuropyranone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phellifuropyranone A is a natural product found in Tropicoporus linteus with data available.
Applications De Recherche Scientifique
Antiproliferative Activity
Phellifuropyranone A has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against mouse melanoma cells and human lung cancer cells in vitro. The specific mechanisms underlying these effects are still under investigation, but they suggest a potential for use in cancer treatment .
Table 1: Antiproliferative Effects of this compound
Immunomodulatory Effects
In addition to its anticancer properties, this compound may also possess immunomodulatory effects. Compounds derived from Phellinus linteus have been shown to enhance immune response through the stimulation of macrophages and increased production of nitric oxide (NO), which is crucial for tumoricidal activity . The polysaccharide-protein complex extracted from P. linteus has been linked to these immunomodulatory effects, suggesting that this compound could play a role in enhancing the body's natural defenses against tumors .
Mechanistic Insights
While the precise molecular mechanisms of action for this compound are not fully elucidated, studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells. For instance, research has shown that related compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and NF-κB pathways . Further investigation into these mechanisms is necessary to fully understand how this compound exerts its effects.
Case Studies and Clinical Relevance
Several studies highlight the potential clinical relevance of this compound:
- In Vivo Studies : Animal models have demonstrated that extracts from P. linteus, including those containing this compound, can inhibit tumor growth and metastasis in melanoma models .
- Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, paving the way for future combination therapies .
- Safety Profile : The safety of using P. linteus extracts, including this compound, has been supported by traditional medicine practices in Asia, where it has been used for centuries without significant adverse effects reported .
Propriétés
Formule moléculaire |
C21H14O7 |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]furo[3,2-c]pyran-4-one |
InChI |
InChI=1S/C21H14O7/c22-15-5-2-11(7-17(15)24)1-4-13-9-20-14(21(26)27-13)10-19(28-20)12-3-6-16(23)18(25)8-12/h1-10,22-25H/b4-1+ |
Clé InChI |
LYKVAAQTDREPSC-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O |
Synonymes |
phellifuropyranone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















